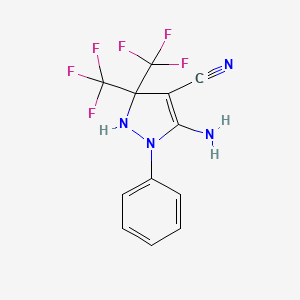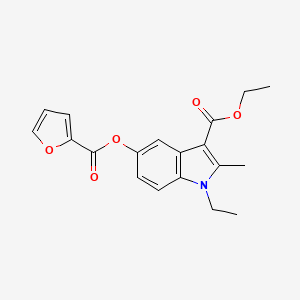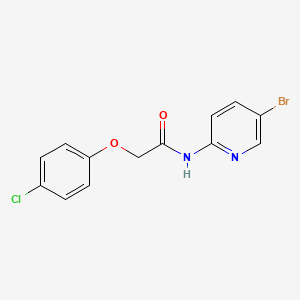![molecular formula C26H28N2O4 B5559251 2-{4-甲氧基-3-[(3-甲氧基苯氧基)甲基]苯基}-3-丙基-2,3-二氢-4(1H)-喹唑啉酮](/img/structure/B5559251.png)
2-{4-甲氧基-3-[(3-甲氧基苯氧基)甲基]苯基}-3-丙基-2,3-二氢-4(1H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinones are a class of compounds known for their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. They are synthesized through various methods, including cyclization of NO-1886 derivatives and reactions of 2-aminobenzohydrazides with Schiff bases. These compounds have been extensively studied for their structure-activity relationships, particularly in the context of their hypolipidemic and analgesic properties (Kurogi et al., 1996).
Synthesis Analysis
The synthesis of quinazolinones involves several key steps, including the cyclization of NO-1886 derivatives and the reaction of 2-aminobenzohydrazides with Schiff bases. These methods yield various quinazolinone derivatives with significant biological activities, such as hypolipidemic and analgesic effects (Kurogi et al., 1996).
Molecular Structure Analysis
Quinazolinones' molecular structure is critical to their function. For example, the introduction of methoxy groups at specific positions on the quinazolinone ring system significantly impacts their hypolipidemic activity. The highest activity is observed with substitutions at the 3-position by a methyl or benzyl group (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, leading to a broad spectrum of biological activities. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, results in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing their versatile chemical reactivity (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substitutions can affect these properties, which in turn, impact their biological activities and pharmaceutical applications.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to the development of new materials with unique photophysical properties. These chemical properties are essential for the compound's biological activities and potential applications in medicinal chemistry (Anthony, 2012).
科学研究应用
抗氧化特性
喹唑啉酮已被评估其抗氧化特性,结果表明喹唑啉酮支架上位置 2 处的特定取代基显着影响其抗氧化活性。除了甲氧基取代基外,羟基的存在增强了抗氧化活性,并且某些衍生物表现出金属螯合特性 (Janez Mravljak 等人,2021).
降脂活性
新型喹唑啉酮已被合成并显示出降低甘油三酯和总胆固醇水平,表明它们作为降脂剂的潜力。这些化合物的构效关系表明,特定的取代基增强了它们的降脂活性 (Y. Kurogi 等人,1996).
镇痛活性
某些喹唑啉酮衍生物已被合成并表现出显着的镇痛活性,表明它们在疼痛管理研究中的应用 (Osarumwense Peter Osarodion,2023).
缓蚀作用
喹唑啉酮衍生物也已被探索用作酸性环境中低碳钢的缓蚀剂。这些研究有助于理解它们在材料科学和工程中的应用 (N. Errahmany 等人,2020).
光物理性质
取代喹唑啉酮衍生物及其配合物的合成和研究揭示了对其光物理性质的重要见解。这些发现对于开发新型光学材料和传感器很有价值 (T. N. Moshkina 等人,2021).
属性
IUPAC Name |
2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-14-28-25(27-23-11-6-5-10-22(23)26(28)29)18-12-13-24(31-3)19(15-18)17-32-21-9-7-8-20(16-21)30-2/h5-13,15-16,25,27H,4,14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILXTIHIFNPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)
![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)




![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)
![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)